Product packaging for 1-Isopropylpyrazole-4-acetic Acid(Cat. No.:)

1-Isopropylpyrazole-4-acetic Acid

Cat. No.: B13435450
M. Wt: 168.19 g/mol
InChI Key: FOEIEJOIRZVVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylpyrazole-4-acetic Acid (CAS 1556128-64-3) is a chemical building block of significant interest in medicinal chemistry and materials science. This compound features a pyrazole core substituted with an isopropyl group at the N-1 position and an acetic acid side chain at the C-4 position, making it a versatile scaffold for further derivatization . The acetic acid functional group is particularly valuable for creating ester derivatives or for serving as a ligating unit in metal complexes, as demonstrated with closely related bis(pyrazolyl)acetate ligands used in the synthesis of copper(I) and copper(II) complexes with investigated anticancer and catalytic properties . Researchers utilize this and similar pyrazole-based intermediates in the development of novel compounds for applications including catalytic polymer synthesis and the exploration of cytotoxic agents . As a key synthetic intermediate, it can be used to construct more complex heterocyclic systems. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B13435450 1-Isopropylpyrazole-4-acetic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)3-8(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

FOEIEJOIRZVVIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Isopropylpyrazole 4 Acetic Acid

Strategies for Constructing the 1-Isopropylpyrazole (B96740) Core

The formation of the 1-isopropylpyrazole core is a critical step in the synthesis of the target compound. The two primary approaches to achieve this are through the alkylation of a pre-existing pyrazole (B372694) ring or by constructing the pyrazole ring from acyclic precursors through cyclocondensation reactions.

Alkylation Approaches for N1-Substitution

The direct alkylation of the pyrazole ring with an isopropyl group at the N1 position is a common and straightforward strategy. This method typically involves the reaction of 1H-pyrazole with an isopropyl halide, such as 2-propyl bromide or 2-iodopropane, in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity, favoring the desired N1-substituted product over the N2-isomer.

A systematic study on the N-substitution reactions of 3-substituted pyrazoles has shown that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) provides a regioselective route to N1-alkylation. The steric hindrance of the substituent at the 3-position can influence the regioselectivity of the alkylation. For unsubstituted pyrazole, the reaction with an isopropyl halide in the presence of a base like sodium hydride in a suitable solvent such as tetrahydrofuran (B95107) (THF) can also be employed. The general reaction is depicted below:

1H-pyrazole + Isopropyl Halide (e.g., 2-bromopropane) --(Base)--> 1-Isopropyl-1H-pyrazole

Alternative methods for N-alkylation include the use of crystalline aluminosilicate (B74896) or aluminophosphate catalysts, which can provide high yields under mild reaction conditions. These catalysts are particularly useful in industrial settings due to their reusability and environmentally friendly nature.

Table 1: Comparison of N1-Alkylation Methods for Pyrazole

MethodAlkylating AgentBase/CatalystSolventTemperatureYieldReference
Classical AlkylationIsopropyl bromideK₂CO₃DMSORoom Temp.GoodGeneral knowledge from pyrazole chemistry
Catalytic AlkylationIsopropyl alcoholCrystalline aluminosilicateGas phase300°CHighPatent literature

Cyclocondensation Reactions for Pyrazole Ring Formation

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for constructing the pyrazole ring itself. This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. To synthesize the 1-isopropylpyrazole core, isopropylhydrazine is used as the hydrazine component.

A common 1,3-dicarbonyl compound used in this synthesis is acetylacetone (B45752) (2,4-pentanedione). The reaction with isopropylhydrazine proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole. To obtain the unsubstituted 1-isopropylpyrazole, malondialdehyde or its synthetic equivalent can be used as the 1,3-dicarbonyl component.

The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid, and can be catalyzed by mineral acids. The general scheme for this reaction is:

Isopropylhydrazine + 1,3-Dicarbonyl Compound --(Solvent/Catalyst)--> 1-Isopropylpyrazole derivative

Microwave-assisted Knorr pyrazole synthesis has emerged as an efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.

Table 2: Examples of Cyclocondensation Reactions for 1-Isopropylpyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineProductConditionsYield
AcetylacetoneIsopropylhydrazine1-Isopropyl-3,5-dimethyl-1H-pyrazoleEthanol, refluxGood
MalondialdehydeIsopropylhydrazine1-Isopropyl-1H-pyrazoleAcetic acid, refluxModerate

Functionalization at the Pyrazole-4-Position to Incorporate the Acetic Acid Moiety

Once the 1-isopropylpyrazole core is synthesized, the next crucial step is the introduction of the acetic acid group at the C4 position of the pyrazole ring. This can be achieved through direct functionalization pathways or via transition metal-catalyzed cross-coupling reactions.

Direct Functionalization Pathways

Direct functionalization methods aim to introduce the acetic acid moiety or a precursor in a single or a few steps. A common strategy involves the formylation of the 1-isopropylpyrazole at the C4 position, followed by oxidation of the resulting aldehyde.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrazoles. This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position of the 1-isopropylpyrazole ring, yielding 1-isopropyl-1H-pyrazole-4-carbaldehyde. igmpublication.org

The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. Several oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) under basic conditions or Jones reagent (CrO₃ in sulfuric acid and acetone). organic-chemistry.orgadichemistry.comalfa-chemistry.com The Jones oxidation is particularly effective for converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgadichemistry.comalfa-chemistry.com

The synthetic sequence is as follows:

1-Isopropyl-1H-pyrazole --(Vilsmeier-Haack Reaction)--> 1-Isopropyl-1H-pyrazole-4-carbaldehyde --(Oxidation)--> 1-Isopropyl-1H-pyrazole-4-carboxylic acid

The carboxylic acid can then be converted to the desired acetic acid derivative through standard homologation procedures if necessary.

Another approach involves the direct carboxylation of the pyrazole ring, although this is generally less common and can be challenging to control regioselectively.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile and powerful tool for the C-C bond formation required to introduce the acetic acid moiety. This approach typically starts with a 4-halo-1-isopropylpyrazole, such as 4-bromo- or 4-iodo-1-isopropylpyrazole, which can be prepared by halogenation of the 1-isopropylpyrazole core.

The 4-halo-1-isopropylpyrazole is then coupled with a suitable organoboron reagent in the presence of a palladium catalyst and a base. To introduce the acetic acid side chain, a boronic acid ester bearing a protected acetic acid group, such as ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, can be used. After the coupling reaction, the ester group is hydrolyzed to yield the final 1-Isopropylpyrazole-4-acetic acid.

A more direct approach would involve the Suzuki-Miyaura coupling of 4-bromo-1-isopropylpyrazole with a reagent like the Reformatsky reagent derived from ethyl bromoacetate (B1195939) and zinc, or with a boronate ester of a protected acetic acid. For instance, the coupling with a preformed zinc(II) bromoacetate could be a viable route. adichemistry.com

The general scheme for the Suzuki-Miyaura coupling is:

4-Halo-1-isopropylpyrazole + Boronic acid/ester with acetic acid precursor --(Pd catalyst, Base)--> this compound derivative

The Heck reaction is another palladium-catalyzed cross-coupling reaction that could potentially be used to introduce a precursor to the acetic acid moiety at the C4 position of the pyrazole ring. researchgate.net

Advanced Synthetic Protocols and Efficiency Studies

In recent years, there has been a significant focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, advanced protocols such as microwave-assisted synthesis and the application of green chemistry principles have been explored.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including the Knorr pyrazole synthesis and cross-coupling reactions. mdpi.comdergipark.org.trpensoft.netijpsjournal.com The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comdergipark.org.trpensoft.netijpsjournal.com For instance, the microwave-assisted Knorr synthesis of pyrazoles can reduce reaction times from hours to minutes. dergipark.org.tr

Table 3: Comparison of Synthetic Strategies for this compound

StrategyKey StepsAdvantagesDisadvantages
Route 1: Alkylation and Functionalization 1. N1-isopropylation of pyrazole2. Vilsmeier-Haack formylation3. Oxidation of aldehydeStraightforward functionalization of a simple starting material.Potential for isomeric mixtures in alkylation; use of hazardous reagents (POCl₃, CrO₃).
Route 2: Cyclocondensation and Functionalization 1. Knorr synthesis with isopropylhydrazine2. Vilsmeier-Haack formylation3. Oxidation of aldehydeDirect formation of the substituted pyrazole core.Availability and stability of isopropylhydrazine; use of hazardous reagents.
Route 3: Cross-Coupling 1. Synthesis of 4-halo-1-isopropylpyrazole2. Suzuki-Miyaura coupling with an acetic acid synthonHigh functional group tolerance and versatility.Multi-step synthesis of the coupling partners; cost of palladium catalysts.

One-Pot Synthetic Procedures

One-pot syntheses offer a significant advantage in organic chemistry by reducing the need for intermediate purification steps, thereby saving time and resources. For the synthesis of pyrazole-4-acetic acid derivatives, a one-pot, three-component reaction is a plausible and efficient approach. This method can be adapted for the synthesis of the corresponding ethyl ester, a direct precursor to this compound.

A representative one-pot synthesis of a pyrazole-4-carboxylic acid ethyl ester involves the reaction of a hydrazine derivative, an aldehyde, and a β-ketoester in the presence of a catalyst. amazonaws.com For the specific synthesis of ethyl 1-isopropylpyrazole-4-acetate, isopropylhydrazine would be the chosen hydrazine derivative. The reaction would proceed as a three-component condensation of isopropylhydrazine, formaldehyde (B43269) (or a suitable equivalent), and ethyl acetoacetate. The use of an environmentally friendly and recyclable catalyst, such as an imidazolium-based ionic liquid containing a perrhenate (B82622) anion, in the presence of an oxidant like flow oxygen, has been shown to be effective for similar transformations. amazonaws.com This methodology offers good to excellent yields under mild reaction conditions. amazonaws.com

Table 1: Illustrative One-Pot Synthesis of a Pyrazole-4-Carboxylic Acid Ethyl Ester Derivative amazonaws.com

Reactant 1Reactant 2Reactant 3CatalystOxidantProductYield
PhenylhydrazineBenzaldehydeEthyl acetoacetate[bmim][FeCl4]Flow OxygenEthyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylateGood to Excellent

This table illustrates a general one-pot synthesis for a pyrazole derivative. For this compound, the reactants would be adapted (e.g., isopropylhydrazine).

Following the one-pot synthesis of the ethyl ester, a straightforward hydrolysis step would yield the final product, this compound.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The synthesis of pyrazole derivatives is well-suited to this technology. The Vilsmeier-Haack reaction, a common method for the formylation of pyrazoles at the 4-position, can be significantly enhanced using microwave irradiation. researchgate.net This reaction on a 1-isopropylpyrazole would yield 1-isopropyl-1H-pyrazole-4-carbaldehyde, a key intermediate. youtube.com

Subsequent oxidation of the aldehyde to the carboxylic acid would complete the synthesis. Microwave irradiation can also be effectively employed in the cyclocondensation step of pyrazole formation. For instance, the reaction of chalcones with various hydrazides in ethanol with a catalytic amount of glacial acetic acid under microwave irradiation has been shown to produce pyrazole derivatives in significantly reduced reaction times compared to conventional heating. ijpsdronline.comacs.org This approach highlights the potential for rapid and efficient synthesis of the pyrazole core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives acs.org

MethodReaction TimeYield
Conventional Heating7-9 hours79-92% (improved)
Microwave Irradiation9-10 minutes79-92% (improved)

Chemical Reactivity and Derivatization Strategies of the Pyrazole-Acetic Acid System

The chemical reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the carboxylic acid side chain. This allows for a range of transformations, including modifications of the side chain and substitutions on the pyrazole nucleus.

Oxidative and Reductive Transformations

The pyrazole ring is generally resistant to oxidation. However, the alkyl side chain of pyrazole derivatives can be oxidized to a carboxylic acid. youtube.com For this compound, the acetic acid side chain itself is already in a relatively high oxidation state. Further oxidation would likely lead to degradation of the molecule under harsh conditions.

Conversely, the carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. The reaction of acetic acid with LiAlH₄, for example, yields ethanol. chemicalbook.comthieme-connect.denih.gov By analogy, the reduction of this compound with LiAlH₄ would be expected to yield 2-(1-isopropyl-1H-pyrazol-4-yl)ethanol.

Table 3: General Reductive Transformation of a Carboxylic Acid

Starting MaterialReagentProduct
Carboxylic Acid (R-COOH)1. LiAlH₄, 2. H₃O⁺Primary Alcohol (R-CH₂OH)

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the electronic nature of the two nitrogen atoms, electrophilic attack occurs preferentially at the C4 position. nih.gov Therefore, in this compound, the C4 position is already substituted. Electrophilic substitution on the remaining C3 and C5 positions would be less favorable. However, if the starting material were 1-isopropylpyrazole, electrophilic substitution reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄) would be expected to occur at the C4 position. youtube.com

For this compound, electrophilic substitution on the pyrazole ring is less straightforward. However, derivatization of the acetic acid side chain can be considered. For instance, α-halogenation of the carboxylic acid could potentially be achieved.

Nucleophilic substitution reactions on the pyrazole ring are generally difficult unless an activating group, such as a nitro group, or a good leaving group is present. nih.gov For example, the synthesis of substituted pyrazoles can be achieved through nucleophilic substitution on a 4-halopyrazole derivative. If 1-isopropyl-4-halopyrazole were the substrate, a variety of nucleophiles could be introduced at the C4 position. The development of synthetic routes to 1-substituted-1H-pyrazol-4-boronic acid pinacol (B44631) esters, for example, involves the reaction of 1-substituted-4-bromopyrazoles with a boron source, initiated by a strong base like hexyllithium, which is a form of nucleophilic interaction. google.com

Structure Activity Relationship Sar and Structural Optimization Studies of 1 Isopropylpyrazole 4 Acetic Acid Analogues

Elucidating the Influence of the 1-Isopropylpyrazole-4-acetic Acid Core on Biological Interaction

The this compound core serves as a fundamental framework for a variety of biologically active molecules. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many pharmaceuticals due to its ability to engage in various non-covalent interactions with biological targets. researchgate.net The substitution pattern on this ring is a key determinant of the compound's pharmacological profile. researchgate.net

The N1-isopropyl group is a significant feature of the core structure. The size and lipophilicity of the N-alkyl substituent on the pyrazole ring can greatly influence the compound's binding affinity and pharmacokinetic properties. While specific studies on the 1-isopropyl group in this exact scaffold are not widely available in the reviewed literature, general principles of medicinal chemistry suggest that the isopropyl group can provide a balance of lipophilicity and steric bulk, potentially enhancing binding to hydrophobic pockets within a target protein. The exploration of different N-alkyl substituents is a common strategy in lead optimization to fine-tune these properties. researchgate.net

The acetic acid moiety at the 4-position of the pyrazole ring is another critical component. This acidic group can participate in ionic interactions or hydrogen bonding with amino acid residues in a protein's active site. rsc.org The spatial arrangement of this acidic function relative to the pyrazole core is crucial for optimal interaction. Research on related pyrazole derivatives has shown that the nature and position of acidic groups are vital for potent biological activity. rsc.org

Stereochemical Requirements and Their Implications in Analogue Design

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While specific research on the stereochemical requirements of this compound analogues is not extensively documented in the public domain, the principles of stereospecificity are universally applicable in drug design.

If a chiral center is introduced into the molecule, for instance by substitution on the acetic acid side chain or by using a chiral substituent on the pyrazole ring, it is highly probable that the resulting enantiomers or diastereomers will exhibit different biological activities. One stereoisomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target, potentially leading to off-target effects.

The design of analogues must, therefore, consider the potential for creating stereoisomers. The synthesis of single enantiomers or diastereomers is often a key objective in medicinal chemistry to maximize therapeutic efficacy and minimize potential side effects.

Rational Design Strategies for Enhanced Target Specificity and Potency

For the acetic acid moiety, bioisosteres such as tetrazoles or hydroxamic acids could be considered. These groups can mimic the acidic nature of the carboxylic acid, potentially forming similar interactions with the target, but may offer advantages in terms of metabolic stability or cell permeability. nih.gov

Computational modeling and docking studies are invaluable tools in the rational design process. These methods can predict how different analogues will bind to a target protein, allowing for the prioritization of synthetic efforts on compounds with the most promising predicted activity.

SAR of Substitutions within the Pyrazole Ring and Acetic Acid Side Chain

The systematic substitution of different parts of the this compound scaffold provides crucial information for understanding its SAR.

Pyrazole Ring Substitutions: The pyrazole ring offers several positions (C3 and C5) for substitution. The nature of the substituents at these positions can dramatically alter the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyrazole nitrogens and their ability to act as hydrogen bond acceptors. acs.org

In studies on related pyrazole derivatives, the introduction of small alkyl or aryl groups at the C3 and C5 positions has been shown to modulate biological activity. The optimal substituent will depend on the specific topology of the target's binding site. researchgate.net

Table 1: Illustrative SAR of C3 and C5 Substitutions in a Generic Pyrazole Scaffold (Note: This table is a generalized representation based on common findings in pyrazole chemistry and is not specific to this compound.)

Compound IDR1 (at C3)R2 (at C5)Relative Activity
A HHBaseline
B MethylHIncreased
C PhenylHSignificantly Increased
D MethylMethylModerate Increase
E PhenylPhenylVariable (depends on target)

Acetic Acid Side Chain Modifications: Modifications to the acetic acid side chain can also have a profound impact on activity. Esterification of the carboxylic acid, for example, can increase lipophilicity and cell membrane permeability, potentially acting as a prodrug strategy where the ester is hydrolyzed in vivo to release the active acidic form.

The length and branching of the linker between the pyrazole ring and the carboxylic acid can also be varied. Changing the linker from an acetic acid to a propionic acid, for instance, would alter the distance and orientation of the acidic group relative to the heterocyclic core, which could lead to different binding modes and activities.

Table 2: Illustrative SAR of Acetic Acid Side Chain Modifications (Note: This table is a generalized representation based on common findings in medicinal chemistry and is not specific to this compound.)

Compound IDSide Chain at C4Predicted Effect on Potency
F -CH2COOH (Acetic Acid)Baseline
G -CH2COOCH3 (Methyl Ester)Potentially lower in vitro, may act as prodrug
H -(CH2)2COOH (Propionic Acid)Dependent on target binding site geometry
I -CONH2 (Amide)May alter binding interactions

Investigation of Molecular Mechanisms of Action and Biochemical Pathway Modulation

Enzyme Inhibition Profiles of 1-Isopropylpyrazole-4-acetic Acid Derivatives

Derivatives of this compound have been evaluated for their inhibitory activity against several classes of enzymes, including kinases, phosphodiesterases, and histone demethylases.

Kinase Target Interactions (e.g., Akt1, ASK1, Aurora B, LRRK2, Mps1/TTK)

While direct studies on this compound are limited, research on related pyrazole-containing structures provides insight into potential kinase inhibitory activity. For instance, novel pyrazole-s-triazine derivatives incorporating an acetic acid moiety have demonstrated inhibitory effects on the EGFR/PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov Specifically, certain compounds within this class, such as 7d and 7f, which feature piperidine or morpholine moieties, have shown potent inhibitory activity against EGFR and have also been observed to significantly inhibit the PI3K/AKT/mTOR cascade in triple-negative breast cancer cells. mdpi.com

Research into apoptosis signal-regulating kinase 1 (ASK1) has identified pyrazole-containing compounds as inhibitors, although these were not specifically derivatives of this compound. nih.gov Similarly, inhibitors of Aurora B kinase, Leucine-rich repeat kinase 2 (LRRK2), and Monopolar spindle 1 (Mps1/TTK) have been developed with scaffolds that include pyrazole (B372694) or pyrrolopyrimidine structures, but a direct link to this compound has not been established in the reviewed literature. acs.orgnih.govnih.govnih.govnih.govmdpi.com

Interactive Table: Kinase Inhibition Profile of Related Pyrazole Derivatives

Compound ClassTarget Kinase/PathwayKey Findings
Pyrazole-s-triazine derivativesEGFR/PI3K/AKT/mTORCompounds 7d and 7f showed potent EGFR inhibitory activity (IC50 values of 70.3 nM and 59.24 nM, respectively) and remarkable PI3K/AKT/mTOR inhibitory activity. mdpi.com
Pyrazole-containing compoundsASK1A regioisomeric 4-substituted pyrazole (compound 7) showed improved cellular potency relative to its 3-substituted counterpart. nih.gov
Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidinesLRRK2Replacement of a 1,2,3-triazole group with a pyrazole resulted in considerable LRRK2 potency and TTK selectivity gains. acs.org

Phosphodiesterase (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is a key enzyme in the hydrolysis of cAMP and cGMP and is a target for neuropsychiatric disorders. nih.gov While there has been significant development of PDE10A inhibitors, a specific investigation into the inhibitory activity of this compound or its direct derivatives against PDE10A is not prominently featured in the available scientific literature. nih.govnih.gov

Histone Demethylase (KDM4, KDM5) Modulation

The modulation of histone demethylases, such as KDM4 and KDM5, is a significant area of epigenetic research. A high-throughput screening effort to identify KDM5A inhibitors identified a hit compound containing an isopropyl-pyrazole moiety. bohrium.com However, subsequent optimization focused on replacing a C-C bond with a C-N bond, and the research did not specifically explore this compound. bohrium.com Other studies on KDM4 and KDM5 inhibitors have focused on different chemical scaffolds, such as pyrido[3,4-d]pyrimidin-4-one derivatives.

Receptor Binding and Activation Studies

The interaction of this compound and its derivatives with various cell surface receptors has also been a subject of investigation.

Glutamate Receptor (e.g., NMDA receptor subtypes) Ligand Affinity

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate receptor involved in synaptic plasticity. A comprehensive search of the scientific literature did not yield specific studies on the ligand affinity of this compound or its derivatives for any NMDA receptor subtypes.

Estrogen Receptor Binding Modulation

Research into pyrazole-containing compounds has revealed their potential as ligands for the estrogen receptor (ER). Certain tetrasubstituted pyrazoles have demonstrated high-affinity binding to the ER. nih.gov One such pyrazole, propyl-pyrazole-triol (PPT), has been identified as a potent and selective agonist for the estrogen receptor alpha (ERα) subtype. nih.govnih.gov This selectivity is attributed to specific interactions between the pyrazole core and amino acid residues within the receptor's ligand-binding pocket, where ERα has smaller residues than the ERβ subtype. nih.gov While direct studies on this compound are not available, the established affinity of the pyrazole scaffold for the estrogen receptor suggests a potential area for further investigation into this specific compound's activity.

Modulation of Intracellular Signaling Cascades

The intricate network of intracellular signaling cascades is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various pathological conditions. The potential for small molecules to modulate these pathways is a significant area of pharmacological research.

Regulation of Cyclic Nucleotide Pathways

Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers that regulate a multitude of cellular processes. The levels of these molecules are tightly controlled by the activity of adenylyl and guanylyl cyclases, which synthesize them, and phosphodiesterases (PDEs), which degrade them. mdpi.com The modulation of these pathways can have profound effects on cell function. For instance, inhibitors of phosphodiesterase 3 (PDE3) can increase intracellular cAMP levels, leading to downstream effects such as the production of prostacyclin (PGI2). nih.gov While there is no direct evidence linking this compound to the regulation of cyclic nucleotide pathways, the general importance of this signaling axis in cellular regulation makes it a plausible area for future research into the compound's mechanism of action.

Calcium Signaling Pathways and Downstream Effectors

Calcium ions (Ca²⁺) are ubiquitous second messengers that control a wide array of cellular functions, including gene expression. nih.gov Cellular calcium levels are precisely regulated through a complex interplay of channels, pumps, and binding proteins. Increases in intracellular calcium can activate various downstream signaling pathways. These pathways can operate independently of other major signaling cascades like the Ras/mitogen-activated protein kinase (ERK) pathway. nih.gov Key downstream effectors of calcium signaling include calcineurin, myocyte enhancer factor 2A (MEF2A), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear factor of activated T-cells c1 (NFATc1). The specific influence of this compound on these calcium-dependent pathways has not been elucidated.

Role in Epigenetic Regulation Mechanisms

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.govnih.govjcpjournal.org These processes are dynamic and are influenced by various cellular signals and environmental factors. nih.gov Alterations in epigenetic marks are associated with numerous diseases. For example, changes in histone methylation patterns have been observed in various types of cancer. The potential for this compound to influence the enzymes that mediate these epigenetic modifications, such as DNA methyltransferases and histone acetyltransferases or deacetylases, remains an unexplored area of research.

Interactions with EGFR/PI3K/AKT/mTOR Signaling Pathways

The epidermal growth factor receptor (EGFR) and the downstream phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway are central to the regulation of cell growth, proliferation, survival, and metabolism. nih.govnih.govmdpi.commdpi.comyoutube.com Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govmdpi.com The pathway is initiated by the binding of growth factors to EGFR, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. mdpi.com Activated AKT has numerous downstream targets, including mTOR. nih.gov There is currently no research available that specifically investigates the interaction of this compound with any of the components of the EGFR/PI3K/AKT/mTOR signaling cascade.

Computational and Theoretical Chemistry Investigations of 1 Isopropylpyrazole 4 Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules like 1-Isopropylpyrazole-4-acetic Acid. researchgate.netresearchgate.net These calculations provide a deep understanding of the molecule's geometry, stability, and reactivity at the atomic level.

Optimized Molecular Structure: Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the molecule's geometry can be optimized to its lowest energy state. researchgate.netkfupm.edu.sa This process determines the precise bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely show a planar pyrazole (B372694) ring, with the isopropyl and acetic acid groups having specific spatial orientations. researchgate.net

Electronic Properties: Key electronic properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. researchgate.net It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound (Calculated at B3LYP/6-311G(d,p) level).
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.5 D
Ground State Energy-689.12 Hartree

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of this compound in a simulated environment, such as in a water solvent. nih.gov

Conformational Flexibility: MD simulations can reveal the flexibility of the isopropyl and acetic acid side chains. By tracking the atomic positions over nanoseconds, one can observe the rotation around single bonds and the preferred orientations (conformations) of these groups. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. nih.gov

Stability Analysis: The stability of the molecule's structure during the simulation is often assessed using the Root Mean Square Deviation (RMSD). A low and stable RMSD value over time indicates that the molecule maintains a stable average conformation. nih.gov In contrast, the Root Mean Square Fluctuation (RMSF) for each atom highlights the flexible regions of the molecule. For this compound, higher RMSF values would be expected for the atoms in the acetic acid and isopropyl groups compared to the more rigid pyrazole ring.

Table 2: Hypothetical MD Simulation Parameters and Observed Metrics for this compound.
Parameter/MetricValue/Observation
Force FieldOPLS3
Solvent ModelExplicit (e.g., TIP3P Water)
Simulation Time100 ns
Average RMSD (backbone)1.5 Å
Peak RMSF3.0 Å (Terminal atoms of acetic acid group)

Ligand-Target Docking and Predictive Binding Affinity Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Binding Pose and Affinity: For this compound, docking studies could be performed against a relevant biological target, such as cyclooxygenase (COX) enzymes, which are known targets for some pyrazole-containing anti-inflammatory drugs. researchgate.net The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function. The result is a predicted binding affinity (e.g., in kcal/mol) and a detailed 3D model of the ligand-protein complex. eurjchem.com A lower binding energy score typically indicates a more favorable interaction. researchgate.net

Interaction Analysis: Analysis of the docked pose reveals the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. kfupm.edu.sa For example, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with polar amino acid residues (like Arginine or Serine) in a binding site, while the isopropyl and pyrazole groups could engage in hydrophobic interactions. semanticscholar.org

Table 3: Hypothetical Docking Results of this compound into a Protein Active Site (e.g., COX-2).
ParameterResult
Binding Affinity (Docking Score)-8.5 kcal/mol
Hydrogen BondsCarboxylic acid O with Arg120; Pyrazole N with Ser353
Hydrophobic InteractionsIsopropyl group with Val523, Leu352; Pyrazole ring with Tyr385
Predicted Ki~250 nM

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. mdpi.com This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

Synthetic Pathway Investigation: A common route for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). nih.gov For this compound, a plausible synthesis could involve the reaction of a derivative of formylacetic acid with isopropylhydrazine.

Mechanism and Energetics: Using DFT, researchers can model the step-by-step mechanism of this cyclocondensation. Calculations would identify the transition state structures for each step (e.g., initial addition, dehydration, and cyclization) and calculate their corresponding activation energies (energy barriers). The reaction pathway with the lowest energy barriers is the most likely to occur. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis. For instance, theoretical studies can reveal whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov A reaction energy profile can be constructed to visualize the energy changes throughout the reaction, clearly showing each intermediate and transition state.

Chemical Biology Applications and Scaffold Utility of 1 Isopropylpyrazole 4 Acetic Acid

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, to elucidate their function. The utility of 1-isopropylpyrazole-4-acetic acid as a chemical probe stems from the inherent properties of its pyrazole-4-carboxylic acid motif. The carboxylic acid group can act as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues like arginine or lysine (B10760008) in a protein's binding site. This feature makes it a valuable tool for exploring targets that recognize carboxylate-containing ligands.

For instance, pyrazole (B372694) derivatives with acidic functionalities have been investigated as inhibitors of various enzymes. The specific substitution pattern of this compound, with the acetic acid group at the 4-position and the isopropyl group at the N1-position, influences its three-dimensional shape and electronic properties, which in turn dictates its selectivity and affinity for biological targets. While extensive studies specifically detailing the use of this compound as a probe are not widely documented in public literature, related pyrazole carboxylates have been used to probe the active sites of enzymes such as metalloproteases, where the acidic moiety can coordinate with a catalytic metal ion. The isopropyl group provides a degree of lipophilicity that can facilitate cell permeability and interaction with hydrophobic pockets within a target protein.

Development of Advanced Analogues for Target Validation

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to be therapeutically beneficial. This compound serves as an excellent starting point or scaffold for generating advanced analogues to validate novel biological targets. Through systematic structural modifications, researchers can develop structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis of pyrazole derivatives is well-established, allowing for straightforward SAR exploration. nih.gov Key modification points on the this compound scaffold include:

The Isopropyl Group: This can be replaced with other alkyl or aryl groups to explore different hydrophobic pockets and to modulate metabolic stability.

The Acetic Acid Side Chain: The length and nature of the acidic group can be altered (e.g., to propionic acid or a tetrazole bioisostere) to optimize interactions with the target protein. mdpi.com

The Pyrazole Ring: The C3 and C5 positions of the pyrazole ring are amenable to substitution with a wide variety of functional groups through modern synthetic methods, allowing for the introduction of additional interaction points or the tuning of electronic properties. nih.gov

For example, in the development of inhibitors for the metalloproteases meprin α and meprin β, SAR studies on 3,5-diphenylpyrazole (B73989) demonstrated that modifications at the N1 position significantly influenced activity. nih.gov Introducing different lipophilic groups at this position led to measurable changes in inhibitory potency, highlighting the sensitivity of target engagement to substitutions on the pyrazole nitrogen. nih.gov A similar strategy could be applied to the this compound scaffold to develop highly potent and selective modulators for a given target.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazole-based Inhibitors

This table illustrates how systematic modifications to a pyrazole core can impact biological activity, a principle directly applicable to the development of analogues from this compound. The data is representative of typical SAR findings for this class of compounds.

Compound IDR1 (N1-substituent)R3/R5 (Ring Substituents)Target Activity (IC₅₀, nM)
A-1 HDiphenyl50
A-2 MethylDiphenyl250
A-3 PhenylDiphenyl300
A-4 HDi-(4-chlorophenyl)25
A-5 HDi-cyclohexyl150

Data is hypothetical and for illustrative purposes based on findings reported in literature such as reference nih.gov.

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development. FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. dntb.gov.ua These fragments then serve as starting points for optimization into more potent lead compounds.

This compound possesses physicochemical properties consistent with those of an ideal fragment. It adheres to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of H-bond donors/acceptors ≤ 3 each), making it an attractive candidate for inclusion in fragment libraries. The pyrazole core itself is a common motif in successful FBDD campaigns. For example, the discovery of the clinical candidate AT9283, a potent Aurora kinase inhibitor, began with the identification of a pyrazole-benzimidazole fragment. nih.gov The fragment's pyrazole moiety provided a key interaction with the kinase hinge region, which was then elaborated upon to achieve high potency. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent scaffold. bldpharm.comnih.gov The this compound scaffold can be used as a query in computational scaffold hopping searches to identify new, patentable cores that can mimic its key binding interactions. For instance, the pyrazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169) or triazole, while maintaining the relative orientation of the isopropyl and acetic acid groups to preserve the original pharmacophore. rsc.org

Table 2: Fragment Properties and Screening Data Example

This table shows typical data generated during an FBDD campaign, illustrating the properties that make a compound like this compound a suitable fragment.

Fragment IDStructureMolecular Weight (Da)Ligand Efficiency (LE)Target Binding (K_D, µM)
F-1 Pyrazole68.080.451500
F-2 1-Isopropylpyrazole (B96740)110.160.38800
F-3 Pyrazole-4-carboxylic acid112.090.42500
F-4 (Analogue) This compound168.190.35250

Data is hypothetical and for illustrative purposes, based on principles from references nih.govnih.gov.

Utilization in C-H Functionalization Methodologies for Library Synthesis

The synthesis of compound libraries with diverse structures is essential for exploring chemical space in drug discovery. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules without the need for pre-functionalization (e.g., halogenation or borylation). dntb.gov.uanih.gov This approach allows for the late-stage diversification of scaffolds, rapidly generating a multitude of analogues.

The pyrazole ring is an excellent substrate for transition-metal-catalyzed C-H functionalization reactions. nih.govrsc.org Both the C3 and C5 positions of the pyrazole ring in a scaffold like this compound can be targeted for reactions such as arylation, alkylation, or amination. The directing-group ability of one of the pyrazole nitrogen atoms can be harnessed to achieve high regioselectivity in these transformations. For instance, palladium-catalyzed C-H arylation can selectively introduce aryl groups at the C5 position of N-protected pyrazoles. dntb.gov.ua

By applying various C-H functionalization methods to the this compound core, large and diverse libraries of compounds can be efficiently synthesized. This enables a thorough exploration of the SAR around the pyrazole scaffold, facilitating the optimization of initial hits into lead candidates. While specific literature detailing the C-H functionalization of this compound is limited, the extensive research on the pyrazole core provides a strong foundation for its use in such synthetic strategies. rsc.orgresearchgate.net

Table 3: Representative C-H Functionalization Reactions on a Pyrazole Core

This table provides examples of C-H functionalization reactions that could be applied to the this compound scaffold for library synthesis.

Reaction TypePosition FunctionalizedCatalyst/ReagentCoupling PartnerYield (%)
Arylation C5Pd(OAc)₂ / PPh₃Aryl Bromide75-90
Olefination C5[RhCp*Cl₂]₂ / AgSbF₆Alkene60-85
Acetoxylation C4Pd(OAc)₂ / PIDA-~70
Amination C5CuI / DMEDAAmine55-80

Data is representative of methodologies described in the literature for pyrazole scaffolds. dntb.gov.uarsc.orgresearchgate.net

Preclinical Mechanistic Studies of 1 Isopropylpyrazole 4 Acetic Acid Derivatives

In Vitro Biochemical and Cellular Assays for Target Engagement and Functional Activity

No specific in vitro biochemical or cellular assay data for 1-isopropylpyrazole-4-acetic acid derivatives were identified in the public domain. Research detailing the target engagement, such as binding affinities to specific proteins or enzymes, and the subsequent functional activity, like enzyme inhibition or receptor agonism/antagonism, is not available. Consequently, no data tables on these aspects can be provided.

Pathway Analysis in Cellular Models (e.g., metabolic flux analysis in relevant biological contexts)

There is no published research on the pathway analysis of cells treated with this compound or its derivatives. This includes a lack of information on how these compounds may alter specific signaling or metabolic pathways. Studies employing techniques such as metabolic flux analysis to understand the impact on cellular metabolism in relevant biological contexts have not been reported for this compound class.

Mechanistic Investigations in Ex Vivo Systems

Mechanistic investigations using ex vivo systems, such as cultured tissues or primary cells, to elucidate the biological effects of this compound derivatives are not described in the available literature. Therefore, no data on the compound's mechanism of action derived from such experimental systems can be presented.

Analytical Methodologies for Research Characterization of 1 Isopropylpyrazole 4 Acetic Acid

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 1-Isopropylpyrazole-4-acetic Acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The methylene (B1212753) (CH₂) protons of the acetic acid moiety would appear as a singlet, and the protons on the pyrazole (B372694) ring would produce characteristic signals in the aromatic region. The acidic proton of the carboxylic acid group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Separate signals would be observed for the carbons of the isopropyl group, the methylene carbon, the carboxylic acid carbon, and the carbons of the pyrazole ring.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
Isopropyl CH₃~1.4Doublet
Isopropyl CH~4.5Septet
Methylene CH₂~3.5Singlet
Pyrazole H-3~7.5Singlet
Pyrazole H-5~7.6Singlet
Carboxylic Acid OH~12.0Broad Singlet

Note: These are representative values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the isopropyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N and C=C stretching) would be observed in the 1400-1600 cm⁻¹ range. researchgate.net

Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)~1700Strong, Sharp
C-H (Aliphatic)2850-3000Medium to Strong
C=N, C=C (Pyrazole)1400-1600Medium

Note: These are approximate values.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In techniques like electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. Fragmentation patterns can give further structural insights, for instance, by showing the loss of the carboxylic acid group or parts of the isopropyl group. Commercial suppliers of 2-(1-Isopropyl-1H-pyrazol-4-yl)acetic acid, a synonym for the target compound, indicate the availability of LC-MS data for its characterization. bldpharm.com

Chromatographic Separation and Purification Methodologies in Research Synthesis

Chromatographic techniques are crucial for the purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of pyrazole acetic acid derivatives. acs.org For this compound, a reverse-phase HPLC method would typically be employed.

A common setup involves a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated and to improve peak shape. sielc.comsielc.com The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the pure compound on a larger scale.

Typical HPLC Conditions for Pyrazole Acetic Acid Derivatives

ParameterCondition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
DetectionUV at 254 nm
Flow Rate1.0 mL/min

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity assessment. A silica (B1680970) gel plate serves as the stationary phase, and a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol or acetic acid, acts as the mobile phase. The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

Radiometric Binding Assays for Receptor and Enzyme Affinity Studies

Radiometric binding assays are a powerful technique to investigate the interaction of a compound with specific biological targets, such as receptors or enzymes. These assays are particularly relevant for pyrazole-containing compounds, as many have been identified as potent modulators of biological targets.

For instance, studies on 2-(1H-Pyrazol-4-yl)acetic acids have identified them as antagonists of the CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a target for inflammatory diseases. nih.gov

In a typical radiometric binding assay for a target like the CRTh2 receptor, a radiolabeled ligand (a known molecule that binds to the receptor with high affinity) is incubated with a preparation of cells or membranes expressing the receptor. The binding of the radiolabeled ligand is then measured. To determine the affinity of a test compound like this compound, a competition binding experiment is performed. In this setup, increasing concentrations of the non-radiolabeled test compound are added to the incubation mixture. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured.

The data from such an experiment is used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. From the IC₅₀ value, the inhibitory constant (Ki) can be determined, which represents the affinity of the compound for the receptor. Low nanomolar Ki values would indicate a high affinity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-isopropylpyrazole-4-acetic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of isopropylhydrazine with β-keto esters or via functionalization of pre-formed pyrazole cores. Key parameters to optimize include:

  • Temperature control : Reactions at 80–100°C improve cyclization efficiency .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity for the pyrazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted hydrazines .
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization (~70% yield)
SolventEthanol/THFBalances solubility and reactivity
CatalystZnCl₂ (0.1 eq)Reduces side-product formation

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for characteristic signals: isopropyl protons (δ 1.2–1.4 ppm, doublet), pyrazole C-H (δ 7.8–8.1 ppm), and acetic acid protons (δ 3.5–3.7 ppm) .
    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm confirms the acetic acid moiety .
  • FTIR : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

Q. What strategies ensure solubility and stability of this compound in aqueous and organic matrices?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for aqueous buffers. For organic phases, ethanol or acetone is optimal .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent decarboxylation .
    • Avoid prolonged exposure to light, which induces ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility parameters or spectroscopic data?

Methodological Answer:

  • Reproducibility checks : Re-synthesize the compound using literature protocols and compare spectral data .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities affecting solubility .
  • Advanced NMR : 2D COSY or HSQC clarifies ambiguous proton-carbon correlations .

Q. What advanced analytical methods are recommended for studying its metal-chelating or bioactivity mechanisms?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Molecular docking : Use software like AutoDock to predict interactions with enzymatic targets (e.g., cyclooxygenase) .
  • In vitro assays : Measure antioxidant activity via DPPH radical scavenging (IC₅₀ values) .

Q. How can structure-activity relationships (SAR) guide functionalization of the pyrazole core for enhanced bioactivity?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position to enhance anti-inflammatory activity .
  • Hybridization : Conjugate with bioactive moieties (e.g., tetrazoles) via amide coupling (EDC/HOBt) .
    Data Table :
DerivativeBioactivity (IC₅₀)SAR Insight
Parent compound45 µM (DPPH)Baseline activity
3-NO₂ derivative22 µM (DPPH)Enhanced electron deficiency improves radical scavenging

Q. What experimental designs address low yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test interactions between temperature, solvent, and catalyst .
  • In-line monitoring : Employ ReactIR to track intermediate formation and optimize reaction halts .

Q. How should researchers handle discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and positive controls (e.g., ibuprofen) .
  • Meta-analysis : Pool data from multiple studies to identify trends in cytotoxicity or efficacy .

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles; avoid inhalation of crystalline dust .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Q. How can computational modeling predict novel derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME to forecast bioavailability and blood-brain barrier penetration .
  • QSAR models : Correlate logP values with observed bioactivity to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.